molecular formula C25H25N3O2 B11455116 2-methoxy-N-{1-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide

2-methoxy-N-{1-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide

Cat. No.: B11455116
M. Wt: 399.5 g/mol
InChI Key: MVAGHAQBYJDPTN-UHFFFAOYSA-N
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Description

2-METHOXY-N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a methoxy group, a benzodiazole ring, and a benzamide moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the 2-METHYLPHENYL Group: This step involves the alkylation of the benzodiazole ring with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Benzamide Moiety: The final step involves the reaction of the intermediate with 2-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-N-(1-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide.

    Reduction: Formation of 2-methoxy-N-(1-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-METHOXY-N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-METHOXY-N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-METHOXY-N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE: Unique due to its specific substitution pattern and combination of functional groups.

    N-(2-METHOXYBENZYL)-1H-1,3-BENZODIAZOLE-2-CARBOXAMIDE: Similar structure but different substitution pattern.

    2-METHOXY-N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE: Similar core structure but different functional groups.

Uniqueness

2-METHOXY-N-(1-{1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE is unique due to its specific combination of a methoxy group, a benzodiazole ring, and a benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H25N3O2

Molecular Weight

399.5 g/mol

IUPAC Name

2-methoxy-N-[1-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]ethyl]benzamide

InChI

InChI=1S/C25H25N3O2/c1-17-10-4-5-11-19(17)16-28-22-14-8-7-13-21(22)27-24(28)18(2)26-25(29)20-12-6-9-15-23(20)30-3/h4-15,18H,16H2,1-3H3,(H,26,29)

InChI Key

MVAGHAQBYJDPTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CC=C4OC

Origin of Product

United States

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